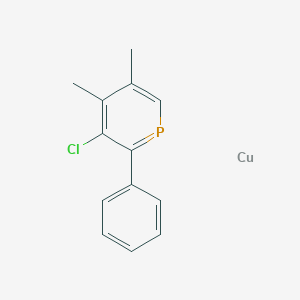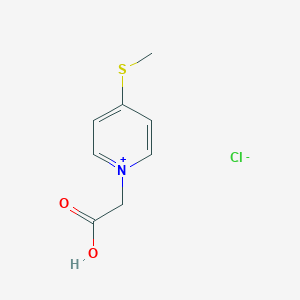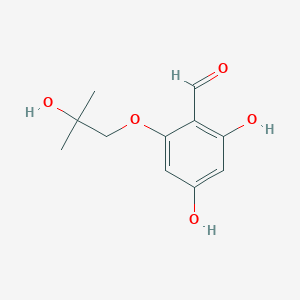
Dimethyl 4-bromophenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-bromophenyl phosphate is an organophosphorus compound with the molecular formula C₈H₁₀BrO₄P and a molecular weight of 281.04 g/mol . This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a phosphate group. It is used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-bromophenyl phosphate typically involves the reaction of 4-bromophenol with dimethyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 4-bromophenyl phosphate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The phosphate ester can be hydrolyzed to produce 4-bromophenol and phosphoric acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted phenyl phosphates.
Hydrolysis: 4-bromophenol and phosphoric acid.
Oxidation: Brominated quinones or other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
Dimethyl 4-bromophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethyl 4-bromophenyl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of certain enzymes, leading to competitive inhibition. This interaction can disrupt normal biochemical pathways, making it a valuable tool in enzyme inhibition studies .
Comparación Con Compuestos Similares
Dimethyl phenyl phosphate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Dimethyl 4-chlorophenyl phosphate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Dimethyl 4-fluorophenyl phosphate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: Dimethyl 4-bromophenyl phosphate is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable reagent in organic synthesis and a useful tool in biochemical studies .
Propiedades
Número CAS |
130876-36-7 |
|---|---|
Fórmula molecular |
C8H10BrO4P |
Peso molecular |
281.04 g/mol |
Nombre IUPAC |
(4-bromophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H10BrO4P/c1-11-14(10,12-2)13-8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clave InChI |
QEQBXPUBBUQQSW-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


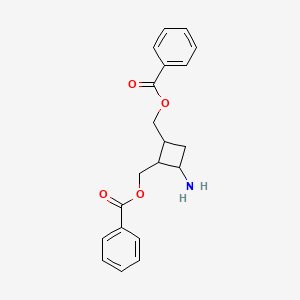
![2-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14267054.png)
![2-Propoxy-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14267065.png)
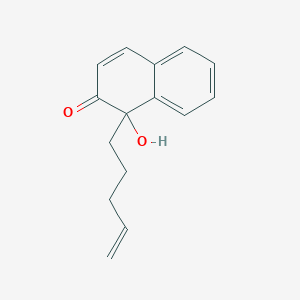


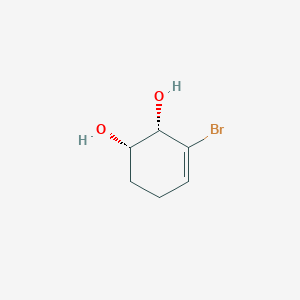
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)

![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
